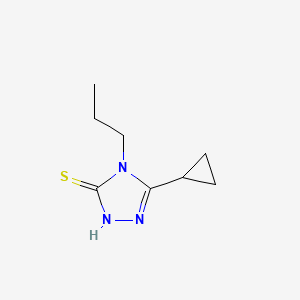

5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions, as demonstrated in studies where different triazole compounds were synthesized through various methods. For example, cyclization of potassium dithiocarbazinate with hydrazine hydrate has been used to synthesize basic triazole nuclei, which were further modified to create specific derivatives (Singh & Kandel, 2013). Additionally, intramolecular cyclization of carbonyl thiosemicarbazide has been employed under microwave irradiation for efficient synthesis (Ashry et al., 2006).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by significant π-electron delocalization within the triazole ring, as indicated by the pattern of bond distances. Studies on compounds like "4-cyclopropyl-4,5-dihydro-1H-1,2,3-triazole" have revealed the disposition of the triazole ring orthogonal to the cyclopropyl ring, demonstrating the spatial arrangement and electronic distribution within these molecules (Boechat et al., 2010).

Chemical Reactions and Properties

Triazole compounds exhibit a range of chemical reactivity, including the ability to undergo various substitutions and transformations. For instance, the synthesis and alkylation of triazole derivatives have been explored, showing regioselectivity in reactions facilitated by different bases and conditions. These reactions underscore the chemical versatility of triazole compounds, enabling the development of derivatives with desired properties (Ashry et al., 2006).

Physical Properties Analysis

The physical properties of triazole derivatives, such as melting points and solubility, are crucial for their practical applications. These properties are influenced by the specific substituents and structural modifications of the triazole core. The synthesis and characterization of various triazole derivatives have provided insights into their physical attributes, facilitating the optimization of these compounds for different applications (Gotsulya et al., 2018).

Chemical Properties Analysis

The chemical properties of triazole derivatives, including their reactivity and stability, are determined by their molecular structure and substituent effects. The presence of the triazole ring imparts unique chemical behaviors, such as the ability to act as ligands in coordination compounds and their use as scaffolds for pharmaceuticals. The synthesis and study of triazole derivatives have elucidated their potential as biologically active molecules and their role in medicinal chemistry (Lesyk et al., 2007).

Wissenschaftliche Forschungsanwendungen

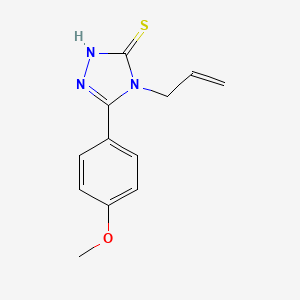

Synthesis and Potential Applications

- The compound 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is part of the broader 1,2,4-triazole family. These compounds are synthesized using various methods and have shown potential in numerous scientific and medicinal applications.

- The derivatives of 1,2,4-triazole are known for their anti-inflammatory properties. A study demonstrated the synthesis of such compounds and their testing for anti-inflammatory activity, indicating their potential in medical research and pharmaceutical applications (Arustamyan et al., 2021).

- In another research, derivatives of 1,2,4-triazole-3-thiols were synthesized and investigated for their physical-chemical properties and primary pharmacological screening, hinting at their high activity and potential for further detailed studies (Khilkovets, 2021).

- Certain derivatives of 1,2,4-triazole, particularly 3,4-Substituted-(4H)-1,2,4-triazole-5-thiols, were synthesized and showed antitumor properties in studies. This highlights their significance in the field of cancer research and potential drug development (Ovsepyan et al., 2018).

- A study involving the theoretical analysis and spectral features of a new triazole compound, specifically 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, provided insights into its chemical reactivity and theoretical biological activities. Such research underlines the importance of these compounds in drug design and synthesis (Srivastava et al., 2016).

Antimicrobial and Antifungal Properties

- Research has shown that certain 1,2,4-triazole derivatives exhibit antimicrobial and antifungal activities, making them of interest for the development of new drugs and pharmaceutical ingredients. The study of these compounds contributes to understanding the structure-activity relationship, which is crucial for drug discovery (Karpun et al., 2021).

Corrosion Inhibition

- One of the interesting applications of 1,2,4-triazole derivatives is in the field of corrosion inhibition. A particular study on 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol revealed its effectiveness as a corrosion inhibitor for copper, emphasizing the industrial significance of these compounds (Chauhan et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact with various receptors

Mode of Action

1,2,4-triazoles, a class of compounds to which it belongs, are known to interact with biological receptors through hydrogen-bonding and dipole interactions .

Biochemical Pathways

Related compounds have been found to display potency towards certain receptors, suggesting that they may influence associated biochemical pathways .

Result of Action

Related compounds have shown potency towards certain receptors, suggesting potential cellular effects .

Eigenschaften

IUPAC Name |

3-cyclopropyl-4-propyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXLRBUHBRYMVSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NNC1=S)C2CC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40357646 |

Source

|

| Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

603981-93-7 |

Source

|

| Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Phenyl-5-p-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1270495.png)

![3-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B1270496.png)

![5-[(Dimethylamino)methyl]-2-furoic acid](/img/structure/B1270500.png)

![3-Amino-4-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1270510.png)

![3-Bromo-2-phenylimidazo[1,2-a]pyridine](/img/structure/B1270516.png)